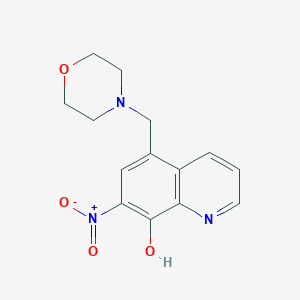
5-(4-morpholinylmethyl)-7-nitro-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-(4-morpholinylmethyl)-7-nitro-8-quinolinol, typically involves multi-step chemical processes. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines, a related compound, involves nitration, chlorination, alkylation, reduction, and substitution steps (Roberts et al., 1997). Similarly, various other synthesis methods have been developed for related quinoline compounds, employing different chemical reagents and conditions to achieve the desired molecular structures (Yanni et al., 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by spectroscopic methods. For example, ultraviolet and 1H-NMR studies have been conducted to understand the structural aspects of 5-nitro-8-quinolinol and its derivatives (Manolova et al., 1993). These studies reveal the positioning of functional groups and their impact on the overall molecular conformation.
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives are varied and often complex. For example, the preparation and structure of cis-trihalogeno(8-quinolinolato or its derivative)nitrosylruthenate(1−) demonstrate the diverse chemical reactivity of these compounds (Miki et al., 1991). Additionally, the benzenoid-quinoid tautomerism of salicylidenimines, including derivatives of 8-quinolinol, highlights the dynamic nature of these compounds under different conditions (Sergienko et al., 2021).
Physical Properties Analysis
The physical properties of quinoline derivatives are influenced by their molecular structure. For instance, the crystal structure of 6-methoxy-8-nitro-5(1H)-quinolone provides insights into the physical characteristics of related compounds (Sax et al., 1969). Such analyses often involve X-ray crystallography and other techniques to understand the arrangement of atoms and molecular interactions.
Chemical Properties Analysis
The chemical properties of 5-(4-morpholinylmethyl)-7-nitro-8-quinolinol and related compounds are diverse. For example, the anti-corrosion performance of 8-hydroxyquinoline derivatives highlights their potential utility in various applications (Douche et al., 2020). The chemical modifications and interactions of these compounds provide valuable insights into their reactivity and potential applications.
Wissenschaftliche Forschungsanwendungen
Anti-corrosion Applications
5-(4-morpholinylmethyl)-7-nitro-8-quinolinol derivatives have shown potential in anti-corrosion applications. Specifically, derivatives like 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol (HM1) demonstrated significant efficacy in protecting mild steel in acidic environments. These compounds act as cathodic inhibitors, efficiently adsorbing onto metal surfaces and forming a protective layer. This property is crucial for industries where metal corrosion can lead to significant economic losses and safety risks (Douche et al., 2020).
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various novel chemical structures. For instance, it is used in the synthesis of Pyrrolo[4,3,2-de]quinolines, which are important in the development of new drugs and chemical compounds with diverse applications. Such synthetic pathways are essential in pharmaceutical research and development (Roberts et al., 1997).
Antimalarial Activity
Certain derivatives of 5-(4-morpholinylmethyl)-7-nitro-8-quinolinol have shown promising antimalarial activity. They have been effective against resistant strains of malaria parasites and displayed properties that suggest potential for clinical trials in humans. This application is particularly significant in the ongoing global fight against malaria (Werbel et al., 1986).
Anticancer Potential
Some platinum(II) complexes incorporating derivatives of 5-(4-morpholinylmethyl)-7-nitro-8-quinolinol have demonstrated potent anticancer activity. These complexes, through in vitro assays, showed high cytotoxic effects on carcinoma cell lines, suggesting their potential use in cancer treatment. This finding is crucial for developing new cancer therapies (Živković et al., 2018).
Spectroscopic Studies
The molecule has been studied for its dissociation constants in both ground and excited triplet states. Such studies are important in understanding the photophysical properties of compounds, which can be applied in fields like photochemistry and photobiology (Aaron et al., 1972).
Eigenschaften
IUPAC Name |
5-(morpholin-4-ylmethyl)-7-nitroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-14-12(17(19)20)8-10(9-16-4-6-21-7-5-16)11-2-1-3-15-13(11)14/h1-3,8,18H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKROWQKHDNSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylmethyl)-7-nitroquinolin-8-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)
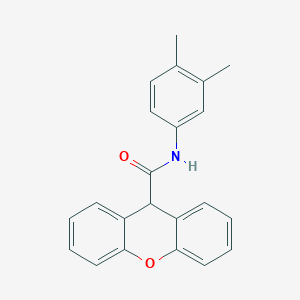
![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)
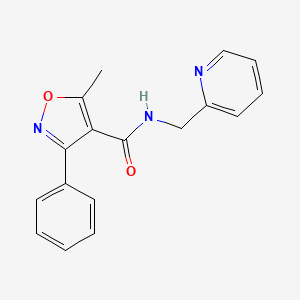
![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)
![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
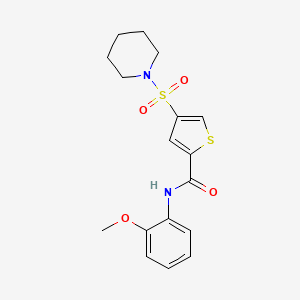
![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
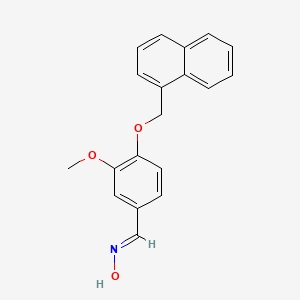
![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)